molecular formula C24H33FN4O B5127543 [(2S,4R,5R)-5-(2-fluorophenyl)-1-methyl-4-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]pyrrolidin-2-yl]methanol CAS No. 1212364-76-5

[(2S,4R,5R)-5-(2-fluorophenyl)-1-methyl-4-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]pyrrolidin-2-yl]methanol

Cat. No.: B5127543
CAS No.: 1212364-76-5
M. Wt: 412.5 g/mol
InChI Key: ZZOFGSIOARUDHV-UTSGNWPNSA-N
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Description

[(2S,4R,5R)-5-(2-fluorophenyl)-1-methyl-4-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]pyrrolidin-2-yl]methanol is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a pyrrolidine ring, a piperidine moiety, and a fluorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S,4R,5R)-5-(2-fluorophenyl)-1-methyl-4-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]pyrrolidin-2-yl]methanol typically involves multi-step organic reactions. Key steps may include:

  • Formation of the pyrrolidine ring through cyclization reactions.
  • Introduction of the fluorophenyl group via electrophilic aromatic substitution.
  • Coupling of the piperidine moiety using amide bond formation or reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors, efficient catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

[(2S,4R,5R)-5-(2-fluorophenyl)-1-methyl-4-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: Conversion of the alcohol group to a ketone or aldehyde.

    Reduction: Reduction of the fluorophenyl group to a fluorocyclohexyl group.

    Substitution: Nucleophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Use of reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Use of nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone derivative, while substitution could introduce new functional groups onto the pyridine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(2S,4R,5R)-5-(2-fluorophenyl)-1-methyl-4-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]pyrrolidin-2-yl]methanol would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

[(2S,4R,5R)-5-(2-fluorophenyl)-1-methyl-4-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]pyrrolidin-2-yl]methanol can be compared to other compounds with similar structures, such as:

    Pyrrolidine derivatives: Known for their biological activity and use in medicinal chemistry.

    Piperidine derivatives: Commonly used in pharmaceuticals for their ability to interact with biological targets.

    Fluorophenyl compounds: Valued for their stability and unique electronic properties.

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

[(2S,4R,5R)-5-(2-fluorophenyl)-1-methyl-4-[[[1-(pyridin-2-ylmethyl)piperidin-4-yl]amino]methyl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33FN4O/c1-28-21(17-30)14-18(24(28)22-7-2-3-8-23(22)25)15-27-19-9-12-29(13-10-19)16-20-6-4-5-11-26-20/h2-8,11,18-19,21,24,27,30H,9-10,12-17H2,1H3/t18-,21+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOFGSIOARUDHV-UTSGNWPNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CC(C1C2=CC=CC=C2F)CNC3CCN(CC3)CC4=CC=CC=N4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H](C[C@@H]([C@@H]1C2=CC=CC=C2F)CNC3CCN(CC3)CC4=CC=CC=N4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301105262
Record name rel-(2R,4S,5S)-5-(2-Fluorophenyl)-1-methyl-4-[[[1-(2-pyridinylmethyl)-4-piperidinyl]amino]methyl]-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301105262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212364-76-5
Record name rel-(2R,4S,5S)-5-(2-Fluorophenyl)-1-methyl-4-[[[1-(2-pyridinylmethyl)-4-piperidinyl]amino]methyl]-2-pyrrolidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1212364-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(2R,4S,5S)-5-(2-Fluorophenyl)-1-methyl-4-[[[1-(2-pyridinylmethyl)-4-piperidinyl]amino]methyl]-2-pyrrolidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301105262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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